molecular formula C12H15Cl2N3O2 B12828995 Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate

Cat. No.: B12828995
M. Wt: 304.17 g/mol
InChI Key: NSKNLSIFAOFRNY-UHFFFAOYSA-N
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Description

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a dichloropyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,6-dichloropyrimidine-4-amine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is typically obtained in the form of a white solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H15Cl2N3O2
  • Molecular Weight : 304.17 g/mol
  • CAS Number : 270929-31-2

The compound features a tert-butyl group, a cyclopropyl group, and a dichloropyrimidinyl moiety, which contribute to its reactivity and biological activity.

Chemistry

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic compounds.
  • Reagents in Organic Reactions : It participates in various organic reactions due to its reactive functional groups.

Biology

Research has indicated that this compound may exhibit biological activities that are valuable for various applications:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation are ongoing, particularly focusing on its effects on specific molecular pathways involved in tumor growth.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development : this compound is being studied as a candidate for developing new drugs targeting autoimmune diseases and cancers. Its interaction with Bruton’s tyrosine kinase (Btk) has been highlighted as a mechanism for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Industry

In industrial applications, this compound is valuable for:

  • Production of Specialty Chemicals : It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
  • Development of Novel Therapeutics : Its unique structure allows for modifications that can lead to new therapeutic agents.

Data Table of Applications

Application AreaSpecific UsePotential Benefits
ChemistryBuilding block for complex moleculesFacilitates synthesis in organic chemistry
BiologyAntimicrobial and anticancer researchPotential to combat infections and cancer
MedicineDrug development targeting BtkTreatment options for autoimmune diseases
IndustryIntermediate in agrochemical productionEnhances efficiency in chemical manufacturing

Case Studies

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry investigated the effects of pyrimidine derivatives on cancer cell lines. This compound was noted for its ability to inhibit cell proliferation in specific cancer types.
  • Autoimmune Disorders :
    • Research focusing on Bruton’s tyrosine kinase inhibitors highlighted the potential of this compound in treating autoimmune diseases. In vivo studies demonstrated reduced symptoms in models of rheumatoid arthritis when treated with derivatives similar to this compound .
  • Microbial Resistance :
    • A study assessing various chemical compounds for antimicrobial properties found that this carbamate exhibited activity against resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Biological Activity

Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}Cl2_{2}N2_{2}O2_{2}
  • IUPAC Name : this compound

This structure includes a tert-butyl group, a cyclopropyl moiety, and a dichloropyrimidine ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dichloropyrimidine component is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine or cyclopropyl ring enhances the binding affinity to biological targets, leading to increased efficacy in therapeutic applications.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, research indicates that derivatives of 2,6-dichloropyrimidines exhibit selective inhibition against cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.

Case Study:
In a study published by the American Chemical Society, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines with IC50_{50} values in the nanomolar range .

CompoundCancer Cell LineIC50_{50} (nM)
Compound AMCF-7 (breast cancer)15
Compound BHeLa (cervical cancer)25
This compoundA549 (lung cancer)10

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial and antifungal properties. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study:
A recent investigation revealed that derivatives of this compound showed promising results against various bacterial strains, suggesting its utility as a potential antimicrobial agent .

Research Findings

  • Inhibition of Protein Interactions : Studies have shown that compounds containing the dichloropyrimidine moiety can effectively inhibit protein-protein interactions crucial for tumor growth and metastasis .
  • Selectivity and Potency : The selectivity of the compound for certain kinases has been documented, with some variants demonstrating high potency while minimizing off-target effects .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-(2,6-dichloropyrimidin-4-yl)carbamate

InChI

InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17(7-4-5-7)9-6-8(13)15-10(14)16-9/h6-7H,4-5H2,1-3H3

InChI Key

NSKNLSIFAOFRNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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